VO-Ohpic trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

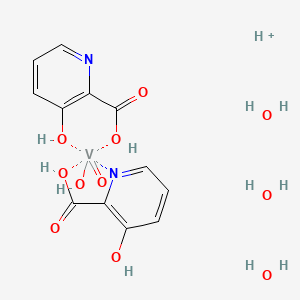

C12H18N2O11V+ |

|---|---|

Molecular Weight |

417.22 g/mol |

IUPAC Name |

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |

InChI Key |

OWDNSCJMZFXFMO-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).

Core Mechanism of Action: Potent and Selective PTEN Inhibition

This compound is a vanadium-based small molecule that functions as a highly potent, selective, and reversible inhibitor of PTEN.[1] Its primary mechanism of action is the direct inhibition of the lipid phosphatase activity of PTEN.[2][3] By doing so, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This leads to an accumulation of PIP3 at the plasma membrane, a critical step in the activation of downstream signaling pathways.

The inhibition of PTEN by this compound is highly specific. It shows significantly less activity against other phosphatases such as CDC25B, PTP1B, SHP-1, and SHP-2, making it a valuable tool for studying PTEN-specific functions.[2] The inhibitory effect is potent, with reported IC50 values in the low nanomolar range.[2][3][4][5]

Signaling Pathways Modulated by this compound

The inhibition of PTEN by this compound triggers the activation of several downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway.

The accumulation of PIP3 following PTEN inhibition serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane leads to the phosphorylation and subsequent activation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[2]

Activated Akt is a central node in a signaling cascade that promotes cell survival, growth, and proliferation. One of the key downstream effectors of Akt is the mammalian target of rapamycin (mTOR). Akt can directly phosphorylate and inhibit Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1. This inhibition of TSC2 leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Another critical downstream target of Akt is the Forkhead box O (FoxO) family of transcription factors.[4][6] Phosphorylation of FoxO proteins by Akt leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[2]

References

VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor

A Comprehensive Overview of the Discovery, Mechanism, and Application of (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). We delve into the discovery and history of this vanadium-based compound, elucidate its mechanism of action, and present a comprehensive summary of its effects on the crucial PTEN/PI3K/AKT signaling pathway. This document includes detailed experimental protocols for key assays, quantitative data on its efficacy in both in vitro and in vivo models, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Significance of PTEN Inhibition

Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers.[1][2] As a dual-specificity phosphatase, its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby antagonizing the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is fundamental in regulating cell growth, proliferation, survival, and metabolism.[2][4] Loss of PTEN function leads to the accumulation of PIP3, resulting in constitutive activation of AKT and downstream effectors, which promotes tumorigenesis and resistance to therapy.[1][5] Consequently, the pharmacological inhibition of PTEN has emerged as a promising therapeutic strategy for various diseases, including cancer and diabetes.[6][7]

Discovery and History of this compound

This compound emerged from research into vanadium-based compounds as potential therapeutic agents. Vanadium complexes have been investigated for their insulin-mimetic properties, and subsequent studies revealed their ability to inhibit protein tyrosine phosphatases.[6][7] Among these, VO-Ohpic, a vanadyl compound complexed with hydroxypicolinic acid, was identified as a particularly potent and specific inhibitor of PTEN.[6] Its discovery marked a significant advancement in the development of chemical probes to study PTEN function and as a potential lead compound for drug development.[6][8]

Mechanism of Action

This compound is a potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[6][9] This mode of inhibition indicates that it does not compete with the substrate (PIP3) for binding to the active site. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.[6] Both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are affected by the presence of VO-Ohpic.[6] This noncompetitive inhibition is a distinguishing feature compared to the inhibition of other phosphatases by some vanadium compounds.[6]

The chemical structure of this compound is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxo-vanadate(1-), hydrogen, trihydrate.[10]

Quantitative Data

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 35 nM | Recombinant PTEN (PIP3-based assay) | [8][11][12] |

| IC50 | 46 ± 10 nM | Recombinant PTEN | [13][14] |

| Kic (Inhibition constant, competitive) | 27 ± 6 nM | Recombinant PTEN | [6][13] |

| Kiu (Inhibition constant, uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [6][13] |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | Concentration | Reference |

| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation (Ser473 and Thr308) | Saturation at 75 nM | [8] |

| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 µM | [11][15] |

| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation compared to Hep3B | 0-5 µM | [11][15] |

| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, or colony formation | Up to 5 µM | [11][15] |

| CEP Chondrocytes | Restoration of cell viability after TBHP-induced stress | 1 µM | [9] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Mice with MDA PCa-2b xenografts | Not specified | Significant tumor growth suppression and increased survival | [8] |

| Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant reduction in tumor volume | [11][15] |

| In-vivo ischemia and reperfusion mouse model | 10 µg/kg, i.p. | Decreased myocardial infarct size (25±6% vs. 56±5% in control) | [8][13] |

| Doxorubicin-induced cardiomyopathy mouse model | 30 µg/kg with Doxo | Improved heart function (e.g., increased fractional shortening and ejection fraction) | [16] |

| Intervertebral Disc Degeneration (IDD) mouse model | 10 mg/kg, i.p. | Attenuated IDD progression and cartilage endplate calcification | [9] |

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PTEN, leading to the activation of the PI3K/AKT/mTOR signaling pathway.

Caption: PTEN/PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

In some cellular contexts, PTEN inhibition by VO-Ohpic has also been shown to activate the ERK1/2 pathway and the Nrf-2 signaling pathway.[9][15][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the literature for the characterization of this compound.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay measures the release of free phosphate from the dephosphorylation of PIP3 by PTEN.

-

Reagents and Materials:

-

Recombinant human PTEN enzyme

-

PIP3 substrate (diC16 sodium salt)

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

This compound stock solution (e.g., 100 µM in DMSO)

-

Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.

-

Pre-incubate PTEN enzyme with the various concentrations of this compound at room temperature for 10 minutes in a 96-well plate.[6][13]

-

Initiate the reaction by adding the PIP3 substrate to each well.

-

Incubate the reaction mixture at 30°C for 20 minutes.[6]

-

Stop the reaction by adding 2.25 volumes of the color reagent.[6]

-

Allow the color to develop for 10 minutes at room temperature.

-

Measure the absorbance at 650 nm using a spectrophotometer.

-

Include controls for background absorbance (VO-Ohpic in assay buffer without enzyme) and correct the data accordingly.[6][13]

-

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Reagents and Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a desired density (e.g., 3 x 10^3 cells/well) and allow them to adhere overnight.[11]

-

Treat the cells with increasing concentrations of this compound (e.g., 0-5 µM) for 120 hours.[15]

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Express the results as a percentage of the control (vehicle-treated) cells.[15]

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Materials and Methods:

-

Athymic nude mice

-

Hepatocellular carcinoma cells (e.g., Hep3B)

-

This compound

-

Vehicle (e.g., saline, DMSO/PEG300/Tween-80/Saline mixture)[12]

-

Calipers for tumor measurement

-

Animal balance

-

-

Procedure:

-

Subcutaneously inject Hep3B cells into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily or as determined by the study design.[11]

-

Measure tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.[15]

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[15]

-

Caption: A typical experimental workflow for the evaluation of a PTEN inhibitor like this compound.

Conclusion

This compound has been established as a potent and selective noncompetitive inhibitor of PTEN. Its ability to modulate the PI3K/AKT signaling pathway has been demonstrated in a variety of preclinical models, highlighting its potential as a valuable research tool and a starting point for the development of novel therapeutics. This technical guide provides a comprehensive resource for understanding the discovery, mechanism of action, and practical application of this compound, empowering researchers to further explore its therapeutic potential.

References

- 1. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTEN-regulated signaling pathway [pfocr.wikipathways.org]

- 4. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTEN Inhibition in Human Disease Therapy [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. universalbiologicals.com [universalbiologicals.com]

- 15. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific small molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3][4][5][6][7] Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in cancer research and as a potential therapeutic agent. This document provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization and use in biological assays.

Chemical and Physical Properties

This compound, formally known as (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, is a gray, crystalline solid.[8][9] While a specific melting point has not been reported in the reviewed literature, its other key properties are summarized below. The synthesis of this compound has been described by Rosivatz et al. in ACS Chemical Biology (2006).[1][8][9]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉N₂O₈V · H · 3H₂O | [8][9] |

| Molecular Weight | 415.20 g/mol | [8][10] |

| CAS Number | 476310-60-8 | [8][9][10] |

| Appearance | Gray solid | [8] |

| Purity | ≥98% (HPLC) | [8] |

| Solubility | >10 mg/mL in DMSO | [8] |

| Insoluble in water | [11] | |

| Storage | Store at -20°C | [8] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of PTEN, with a reported IC₅₀ value of approximately 35 nM.[1][2][3][5][6][7] It functions as a noncompetitive inhibitor of PTEN's lipid phosphatase activity.[12] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), leading to its accumulation. This, in turn, activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3][5][6]

The activation of this pathway has been observed to induce cellular senescence in cancer cells with low PTEN expression, suggesting a potential therapeutic strategy.[2] Furthermore, studies have shown that this compound can enhance insulin sensitivity, making it a compound of interest for diabetes research.[6]

Signaling Pathway

The inhibitory action of this compound on PTEN and the subsequent activation of the PI3K/Akt/mTOR pathway can be visualized as follows:

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Synthesis and Characterization

The synthesis and characterization of this compound were first reported by Rosivatz et al. (2006). While detailed spectroscopic data such as IR and NMR are best obtained from the primary literature, a general workflow for characterization is presented below.

Caption: A general workflow for the synthesis and characterization of this compound.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This protocol is a common method for determining the inhibitory activity of compounds against PTEN by measuring the release of phosphate.

Materials:

-

Recombinant human PTEN enzyme

-

Phosphatase substrate (e.g., DiC8-PIP₃)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

-

This compound stock solution (in DMSO)

-

Malachite Green Phosphate Detection Kit

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired concentration range.

-

Add the recombinant PTEN enzyme to each well of a 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the phosphatase substrate to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.[11][13][14][15][16]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay is used to detect cellular senescence induced by this compound.[2]

Materials:

-

Cells of interest cultured in appropriate media

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, in a citric acid/sodium phosphate buffer, pH 6.0)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired period. Include an untreated control.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.[1]

-

Wash the cells three times with PBS.

-

Add the freshly prepared β-Galactosidase staining solution to each well.[1]

-

Incubate the plate at 37°C in a non-CO₂ incubator for 12-16 hours, or until a blue color develops in senescent cells.[3]

-

Wash the cells with PBS and visualize under a microscope.

-

Quantify the percentage of blue-stained (senescent) cells.

Conclusion

This compound is a well-characterized and potent inhibitor of PTEN that serves as an invaluable research tool for studying the PI3K/Akt/mTOR signaling pathway. Its potential therapeutic applications in cancer and metabolic diseases continue to be an active area of investigation. This guide provides a comprehensive overview of its properties and essential experimental protocols to aid researchers in their studies with this compound. For detailed synthesis and characterization data, the primary literature by Rosivatz et al. (2006) should be consulted.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 3. buckinstitute.org [buckinstitute.org]

- 4. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. News tips from ACS Chemical Biology | EurekAlert! [eurekalert.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. echelon-inc.com [echelon-inc.com]

- 12. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. PTEN activity assay [bio-protocol.org]

- 15. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate (CAS Number: 476310-60-8) is a potent and selective, reversible small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). As a vanadium-containing organic compound, it has garnered significant interest within the scientific community for its ability to modulate the crucial PI3K/Akt signaling pathway, which is frequently dysregulated in various diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, biological effects, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a vanadium complex that presents as a crystalline solid.[1] Its detailed chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 476310-60-8 |

| Molecular Formula | C₁₂H₉N₂O₈V · H · 3H₂O[2] |

| Molecular Weight | 415.20 g/mol [2][3] |

| Appearance | Crystalline solid[1], Light green to green solid[4] |

| Purity | ≥95% to >99.99%[5][6] |

| Solubility | Soluble in DMSO (>10 mM), slightly soluble or insoluble in water.[1][5] Soluble in PBS (pH 7.2) at 1 mg/ml.[6] |

| Storage | Store at -20°C[1] |

Mechanism of Action

This compound functions as a potent inhibitor of PTEN's lipid phosphatase activity.[5][7] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[6] This, in turn, activates downstream signaling cascades, primarily through the phosphorylation and activation of Akt and its subsequent targets, such as FoxO3a.[5][7] The inhibition of PTEN by VO-Ohpic is highly selective over other phosphatases.[1]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway.

Biological Activity

In Vitro Activity

This compound has demonstrated significant biological activity in various in vitro models.

| Parameter | Cell Line/System | Result |

| PTEN Inhibition (IC₅₀) | Recombinant PTEN | 35 nM - 46 nM[1][4][7] |

| Akt Phosphorylation | NIH 3T3 and L1 fibroblasts | Dose-dependent increase at Ser473 and Thr308, saturating at 75 nM[1] |

| Cell Viability & Proliferation | Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation[5][7] |

| Senescence Induction | Hep3B cells | Induces senescence-associated β-galactosidase activity[5][7] |

| Glucose Uptake | Adipocytes | Dramatically enhanced[5][7] |

In Vivo Activity

Studies in animal models have confirmed the in vivo efficacy of this compound.

| Animal Model | Dosing | Outcome |

| Nude mice with Hep3B xenografts | Not specified | Significant inhibition of tumor growth[5][7] |

| C57BL/6 mice (cardiac arrest model) | 30 minutes prior to Kcl-induced asystolic cardiac arrest | Significantly increased survival, LVPmax, and dP/dt max; increased lactate clearance and decreased plasma glucose[5][7] |

| Mice with MDA PCa-2b xenografts | Not specified | Significant tumor growth suppression and increased survival[1] |

| Mice (ischemia-reperfusion model) | 10 μg/kg; i.p. | Decreased myocardial infarct size[4] |

Experimental Protocols

PTEN Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against PTEN.

Caption: A generalized workflow for a PTEN inhibition assay.

Methodology:

-

Reagent Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations with an appropriate assay buffer containing 1% DMSO.[5]

-

Pre-incubation: Recombinant PTEN enzyme is pre-incubated with varying concentrations of this compound for 10 minutes at room temperature to allow for inhibitor binding.[5]

-

Reaction Initiation: The phosphatase reaction is initiated by the addition of a suitable substrate, such as PIP3 or a fluorescent substrate like OMFP (O-methylfluorescein phosphate).[5]

-

Signal Detection: The extent of the reaction is quantified by measuring the product formation. For PIP3, this can be done using a malachite green-based assay that detects released phosphate. For OMFP, the increase in fluorescence is monitored.[5]

-

Data Analysis: Background absorbance or fluorescence from the inhibitor alone is subtracted from the readings. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of this compound on cell proliferation.

Caption: Workflow for a BrdU-based cell proliferation assay.

Methodology:

-

Cell Seeding: 3x10³ cells are seeded into each well of a 96-well plate.[7]

-

Treatment: Cells are treated with various concentrations of this compound for a total of 72 hours.[7]

-

BrdU Labeling: 24 hours prior to the end of the treatment period, bromodeoxyuridine (BrdU) is added to the cell culture medium.[7]

-

Detection: After the 72-hour treatment, the amount of BrdU incorporated into the DNA is quantified using a colorimetric immunoassay.[7]

-

Analysis: The results are expressed as the percentage of inhibition of BrdU incorporation compared to the vehicle-treated control cells.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of the PTEN/PI3K/Akt signaling pathway in health and disease. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the consequences of PTEN inhibition. This guide provides a foundational understanding of its properties and applications, serving as a resource for researchers and drug development professionals exploring the therapeutic potential of targeting this critical cellular pathway.

References

An In-depth Technical Guide to the Molecular Structure and Formula of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a significant tool in cancer research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the molecular structure, formula, and relevant experimental data for this compound.

Molecular Formula and Structure

The chemical identity of this compound is well-established through various analytical techniques.

Molecular Formula: C₁₂H₁₆N₂O₁₁V[1]

Formal Name: (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate[2]

The formal name indicates a central vanadium atom in an octahedral coordination geometry. The ligands coordinating to the vanadium core are two 3-hydroxypicolinic acid molecules, one water molecule, and an oxo group. The "trihydrate" designation signifies the presence of three water molecules in the crystal lattice.

Molecular Structure Diagram

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 476310-60-8 | [1] |

| Molecular Weight | 415.20 g/mol | [1] |

| Appearance | Light green to green solid | MedChemExpress |

| Solubility | Soluble in DMSO | Abcam |

Biological Activity and Mechanism of Action

This compound is a highly potent and specific inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway.

PTEN Inhibition

This compound exhibits inhibitory activity against PTEN in the nanomolar range.

| Parameter | Value | Assay Type | Reference(s) |

| IC₅₀ | 46 ± 10 nM | OMFP-based assay | MedChemExpress |

| IC₅₀ | 35 ± 2 nM | PIP₃-based assay | MedChemExpress |

| Kic | 27 ± 6 nM | - | MedChemExpress |

| Kiu | 45 ± 11 nM | - | MedChemExpress |

Signaling Pathway

By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which in turn activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway. This pathway is critical in regulating cell growth, proliferation, survival, and metabolism.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is not publicly available in the search results, the original synthesis was reported by Rosivatz et al. in ACS Chemical Biology in 2006. The general approach involves the complexation of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous solution.

PTEN Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the phosphate released from a PTEN substrate, such as PIP₃.

Materials:

-

Recombinant PTEN enzyme

-

PIP₃ substrate

-

This compound (or other inhibitors)

-

Malachite Green reagent

-

Assay buffer (e.g., Tris-HCl, DTT)

-

96-well microplate

-

Microplate reader

Workflow:

Procedure Outline:

-

Pre-incubate recombinant PTEN with varying concentrations of this compound in the assay buffer.

-

Initiate the phosphatase reaction by adding the PIP₃ substrate.

-

Incubate the reaction mixture for a defined period at 37°C.

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measure the absorbance at approximately 620 nm. The amount of phosphate released is proportional to the absorbance and inversely proportional to the inhibitor's potency.

Conclusion

This compound is a well-characterized and potent inhibitor of PTEN. Its ability to specifically target a key node in the PI3K/Akt/mTOR signaling pathway makes it an invaluable tool for researchers in oncology and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation and utilization of this compound.

References

Unlocking Cellular Processes: A Technical Guide to the Research Applications of PTEN Inhibitors like VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications of Phosphatase and Tensin Homolog (PTEN) inhibitors, with a specific focus on the potent and selective small molecule, VO-Ohpic trihydrate. PTEN is a critical tumor suppressor gene that plays a pivotal role in regulating fundamental cellular processes such as cell growth, proliferation, and survival.[1][2] Its inhibition offers a powerful tool to investigate and potentially manipulate these pathways for therapeutic benefit in a variety of disease models. This document details the mechanism of action of PTEN inhibitors, summarizes key quantitative data, provides structured experimental protocols, and visualizes complex signaling pathways and workflows.

The Role of PTEN and the Mechanism of Its Inhibition

PTEN is a dual-specificity phosphatase, meaning it can dephosphorylate both lipid and protein substrates.[2][3] Its primary function is to act as a lipid phosphatase, specifically converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[4] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in a major signaling pathway that promotes cell survival and proliferation. By reducing the levels of PIP3, PTEN effectively dampens the PI3K/AKT/mTOR signaling cascade.[5][6] Loss or inactivation of PTEN is a common event in many human cancers, leading to uncontrolled cell growth.[7][8]

This compound is a potent, reversible, and non-competitive inhibitor of PTEN.[9][10] It effectively blocks the catalytic activity of PTEN, leading to an accumulation of PIP3 at the cell membrane. This, in turn, results in the constitutive activation of the downstream kinase AKT and its subsequent signaling cascade, which includes mTOR.[9][11] This targeted inhibition allows researchers to mimic the effects of PTEN loss in a controlled and transient manner, providing a valuable model for studying both the fundamental biology of this pathway and its role in various pathologies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various research applications.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN (PIP3-based assay) | [9] |

| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [10] |

| Effective Concentration (Akt Phosphorylation) | Saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [12] |

| Concentration Range (Cell Viability/Proliferation) | 0 - 5 µM | Hep3B, PLC/PRF/5, SNU475 (HCC cells) | [11] |

Table 2: In Vivo Applications of this compound

| Application | Animal Model | Dosage | Key Outcomes | Reference |

| Tumor Growth Inhibition | Nude mice with Hep3B xenografts | 10 mg/kg (i.p.) | Significant inhibition of tumor growth | [11] |

| Cardiac Protection | C57BL6 mice (cardiac arrest model) | Not specified | Increased survival, improved cardiac function | [9] |

| Myocardial Infarction | Male C57BL6 mice | 10 µg/kg (i.p.) | Decreased myocardial infarct size | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for understanding the application of PTEN inhibitors. The following diagrams, created using the DOT language, illustrate key concepts.

References

- 1. Controlling PTEN (Phosphatase and Tensin Homolog) Stability: A DOMINANT ROLE FOR LYSINE 66 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Targeting PTEN using small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTEN Inhibition in Human Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 12. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VO-Ohpic Trihydrate in Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of VO-Ohpic trihydrate, a potent small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN's phosphatase activity, this compound effectively modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Core Mechanism of Action: PTEN Inhibition and Akt Activation

This compound is a vanadium-based compound that functions as a highly potent and specific inhibitor of PTEN.[1][2] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3] This action antagonizes the activity of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 serves as a crucial second messenger that recruits and activates downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[3] This increase in PIP3 facilitates the recruitment of Akt to the plasma membrane, where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 (Thr308) and by the mammalian target of rapamycin complex 2 (mTORC2) at serine 473 (Ser473).[4][5][6] The dual phosphorylation at both Thr308 and Ser473 is required for the full activation of Akt.[4] Once activated, Akt phosphorylates a wide array of downstream substrates, thereby promoting cell survival, growth, proliferation, and metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| PTEN Inhibition (IC50) | 35 nM | Recombinant PTEN (PIP3-based assay) | [1][7] |

| 46 ± 10 nM | Recombinant PTEN (OMFP-based assay) | [2][3][7] | |

| Cell Viability (IC50) | 3.4 µM (at 120 hours) | Hep3B (low PTEN expression) | [8] |

| > 5 µM (at 120 hours) | PLC/PRF/5 (high PTEN expression) | [8] | |

| Inhibition Constants | Kic: 27 ± 6 nM | Recombinant PTEN | [2] |

| Kiu: 45 ± 11 nM | Recombinant PTEN | [2] |

Table 2: Effect of this compound on Akt Phosphorylation and Downstream Targets

| Cell Line | Treatment Concentration | Effect on p-Akt (Ser473) | Effect on p-mTOR | Reference |

| Hep3B | Dose-dependent increase | Increased | Increased | [8] |

| PLC/PRF/5 | No detectable increase | No detectable increase | [8] | |

| SNU475 (PTEN-negative) | Not applicable | Not applicable | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in Akt phosphorylation.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt at Ser473 and Thr308 in response to this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells (e.g., Hep3B, PLC/PRF/5) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt levels to total Akt and the loading control.

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

1. Cell Seeding:

-

Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 120 hours).[8] Include a vehicle control.

3. MTS Reagent Addition:

-

At the end of the treatment period, add MTS reagent to each well according to the manufacturer's protocol.

4. Incubation and Measurement:

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

-

Express the results as a percentage of the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., nude mice).

2. Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

3. Drug Administration:

-

Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily, 6 days/week).[8]

-

Administer the vehicle solution to the control group.

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., twice a week).[8]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt).

Visualizations

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships involved in the action of this compound.

Caption: Signaling pathway of Akt activation by this compound.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical relationship of this compound's action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of VO-Ohpic Trihydrate Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in various experimental settings. The information presented is collated from publicly available data sheets and chemical properties of the compound.

Introduction

This compound is a vanadium-based organic compound that acts as a highly potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), with an IC50 in the nanomolar range.[1][2][3] Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool in various research areas, including cancer biology and metabolic disorders. Accurate and consistent preparation of stock solutions is the first critical step in any experiment to ensure reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for in vitro studies due to the compound's high solubility in it.[1][2][3][4][5][6][7]

Chemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [1][4] |

| Molecular Weight | ~415.20 g/mol | [1][2][4][5][6][8] |

| Appearance | Light green to green solid | [1] |

| Solubility in DMSO | ≥ 50 mg/mL (120.42 mM) | [1][4] |

| 72 mg/mL (173.41 mM) | [2] | |

| 83 mg/mL (199.9 mM) | [2][6] | |

| Soluble to 25 mM | [3] | |

| Solubility in Water | < 0.1 mg/mL (insoluble) | [1][4] |

| Solubility in Ethanol | Insoluble | [2][6] |

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO to achieve optimal dissolution.[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular and biochemical assays.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 415.20 g/mol * 1000 mg/g = 4.15 mg/mL).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4] Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols for VO-Ohpic Trihydrate in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

VO-Ohpic trihydrate is a potent and selective, reversible, non-competitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the accumulation of PIP3, resulting in the activation of Akt and its downstream effectors. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.

Mechanism of Action

This compound specifically targets the catalytic site of PTEN, disrupting its phosphatase activity. This leads to the hyperactivation of the PI3K/Akt/mTOR pathway. Additionally, studies have shown that inhibition of PTEN by VO-Ohpic can also lead to the activation of the Raf/MEK/ERK signaling cascade and the Nrf-2/HO-1 pathway in certain cellular contexts. The half-maximal inhibitory concentration (IC50) for PTEN is in the low nanomolar range, typically reported between 35 nM and 46 nM.[1][2][3][4]

Data Presentation: Recommended Concentrations for In Vitro Studies

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes recommended concentration ranges from various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line/Type | Assay | Recommended Concentration Range | Incubation Time | Observed Effect |

| NIH 3T3 and L1 fibroblasts | Akt Phosphorylation | 75 nM (saturation) | Not Specified | Increased Akt phosphorylation at Ser473 and Thr308.[5] |

| Human Hepatocellular Carcinoma (Hep3B, PLC/PRF/5) | Cell Viability, Proliferation, Colony Formation | 0 - 5 µM | 72 hours - 14 days | Inhibition of cell viability and proliferation.[1][6] |

| Human Hepatocellular Carcinoma (Hep3B) | Cell Cycle Analysis | 500 nM | 72 hours | G2/M phase cell cycle arrest.[6][7] |

| Human Hepatocellular Carcinoma (Hep3B) | Senescence Assay (β-galactosidase) | Not specified (treatment for 5 days) | 5 days | Induction of cellular senescence.[6] |

| Endplate Chondrocytes | Cell Viability (CCK-8) after oxidative stress | 0.1 - 10 µM (1 µM most effective) | 24 hours | Restoration of cell viability.[8] |

| Endplate Chondrocytes | Extracellular Matrix Production (Alcian Blue) | 1 µM | 7 days | Restoration of extracellular matrix production.[8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Ultrasonic bath (optional)

Protocol:

-

This compound is soluble in DMSO at concentrations greater than 10 mM.[5][9] To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound (Molecular Weight: 415.20 g/mol ) in 1 mL of DMSO.

-

To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[5][9]

-

Vortex thoroughly until the compound is completely dissolved.

-

For cell culture experiments, it is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the final working concentration to minimize the final DMSO concentration in the culture medium (ideally ≤ 0.1%).[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months.[5]

Cell Viability and Proliferation Assay (BrdU Incorporation)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution

-

BrdU labeling reagent

-

Fixation/denaturation solution

-

Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the enzyme

-

Plate reader

Protocol:

-

Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[1]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from your stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 48 hours.

-

Add BrdU labeling reagent to each well and incubate for an additional 24 hours (for a total treatment time of 72 hours).[1]

-

At the end of the incubation, remove the labeling medium and proceed with the BrdU detection protocol according to the manufacturer's instructions. This typically involves cell fixation, DNA denaturation, incubation with an anti-BrdU antibody, and addition of a substrate for colorimetric or fluorometric detection.

-

Measure the absorbance or fluorescence using a plate reader.

-

Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.[1]

Western Blot Analysis of Akt Phosphorylation

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 75 nM) for the desired time.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. apexbt.com [apexbt.com]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

In Vivo Administration of VO-Ohpic Trihydrate in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), in mouse models. This compound has demonstrated efficacy in various preclinical models, including those for ischemia-reperfusion injury, cardiac dysfunction, and cancer. Its mechanism of action involves the inhibition of PTEN, leading to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. These guidelines are intended to assist researchers in designing and executing in vivo studies involving this compound.

Introduction

This compound is a vanadium-based small molecule that specifically inhibits the lipid phosphatase activity of PTEN with an IC50 in the nanomolar range.[1][2] By inhibiting PTEN, this compound effectively increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway. This pathway is a key regulator of numerous cellular processes, and its modulation by this compound has shown therapeutic potential in various disease models. This document outlines the necessary protocols for its in vivo application in mice, covering vehicle preparation, administration, and dosing schedules based on published preclinical studies.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl)

-

(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

-

Sterile, pyrogen-free water for injection

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Appropriate personal protective equipment (PPE)

Experimental Protocols

Vehicle Preparation

The solubility of this compound is poor in aqueous solutions, necessitating the use of a vehicle for in vivo administration.[3] Two common vehicle formulations are provided below. The choice of vehicle may depend on the experimental design and the required concentration of this compound.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1][4]

This formulation is suitable for achieving a clear solution.

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the tube.

-

Add Tween-80 and mix thoroughly.

-

Finally, add saline to reach the final desired volume and concentration.

-

Vortex the solution until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Example Formulation: To prepare a 1 mg/mL solution, the following ratio can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]

Protocol 2: DMSO/SBE-β-CD in Saline Formulation [1]

This formulation provides an alternative for achieving a clear solution.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired concentration.

-

Vortex until the solution is clear.

Example Formulation: A common ratio is 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[1]

Note on Vehicle Control: It is imperative to include a vehicle-only control group in all experiments to account for any potential effects of the vehicle on the experimental outcomes.[5] For nude or transgenic mice with lower tolerance, the concentration of DMSO should be kept as low as possible, ideally below 2%.[5]

Administration Protocol

Intraperitoneal (i.p.) injection is the most commonly reported route of administration for this compound in mice.[1][2][4]

-

Animal Handling: Acclimatize the mice to the experimental conditions before the start of the study. Handle the animals gently to minimize stress.

-

Dosage Calculation: Calculate the required dose of this compound based on the body weight of each mouse.

-

Injection Volume: The volume of the injection should be kept consistent across all animals, typically between 50-100 µL for mice.[4]

-

Injection Procedure:

-

Restrain the mouse appropriately.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Aspirate to ensure that the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-administration Monitoring: Observe the mice for any signs of distress, toxicity, or adverse reactions following the injection. Monitor body weight regularly, as a lack of significant weight loss can be an indicator of good tolerability.[6]

Data Presentation: Dosing Regimens in Mouse Models

The following table summarizes the reported in vivo dosing regimens for this compound in various mouse models.

| Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Ischemia-Reperfusion Injury | 10 µg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes before ischemia | [1] |

| Doxorubicin-Induced Cardiomyopathy | 30 µg/kg (cumulative dose) | Intraperitoneal (i.p.) | Not specified | [7] |

| Hepatocellular Carcinoma Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Not specified in the provided context | [2] |

| Intervertebral Disc Degeneration | 10 mg/kg | Intraperitoneal (i.p.) | Every other day for 12 weeks | [4] |

Safety and Toxicology

Limited information is available on the comprehensive toxicology profile of this compound. However, one study reported that mice treated with VO-Ohpic did not exhibit significant body weight loss compared to the vehicle-treated group, suggesting a satisfactory level of tolerability at the tested dose.[6] Researchers should conduct preliminary dose-finding studies to determine the maximum tolerated dose (MTD) for their specific mouse strain and experimental conditions. Close monitoring for any clinical signs of toxicity is essential throughout the study.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound inhibits PTEN, leading to the activation of the PI3K/Akt signaling pathway.

Caption: this compound inhibits PTEN, activating the PI3K/Akt pathway.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Caption: General workflow for in vivo studies with this compound.

Conclusion

This document provides a comprehensive guide for the in vivo administration of this compound in mouse models. The protocols for vehicle preparation and administration, along with the summary of dosing regimens, offer a solid foundation for researchers. Adherence to these guidelines, along with careful experimental design and ethical considerations for animal welfare, will contribute to the generation of robust and reproducible data in preclinical research involving this promising PTEN inhibitor. Further studies are warranted to establish a more detailed pharmacokinetic and toxicological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: VO-Ohpic Trihydrate in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VO-Ohpic trihydrate, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), in cancer cell line research. The protocols detailed below are based on established methodologies and findings from various studies.

Introduction

This compound is a vanadium-based small molecule that has emerged as a valuable tool in cancer research. Its primary mechanism of action is the inhibition of PTEN, a critical tumor suppressor protein that negatively regulates the PI3K/Akt/mTOR signaling pathway.[1][2][3] By inhibiting PTEN, this compound effectively activates this pro-survival and pro-proliferative pathway. This targeted action allows for the investigation of the consequences of PTEN loss-of-function in various cancer models and the exploration of potential therapeutic strategies.

Studies have demonstrated that this compound can inhibit cancer cell proliferation, induce cellular senescence, and promote apoptosis in specific cancer cell lines, particularly those with low endogenous PTEN expression.[4] Furthermore, it has shown synergistic effects when combined with other targeted therapies, highlighting its potential in combination cancer treatment regimens.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound in cancer cell line studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 (PTEN) | 35 nM | Recombinant PTEN, PIP3-based assay | [1][3] |

| IC50 (PTEN) | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [2][5] |

| Kic (PTEN) | 27 ± 6 nM | Recombinant PTEN | [2] |

| Kiu (PTEN) | 45 ± 11 nM | Recombinant PTEN | [2] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | Effect of this compound (Concentration) | Outcome | Reference |

| Hep3B | Hepatocellular Carcinoma | Low Expression | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence (500 nM) | G2/M cell cycle arrest, increased p21 expression | [4] |

| PLC/PRF/5 | Hepatocellular Carcinoma | High Expression | Minor inhibition of cell viability and proliferation | Less sensitive compared to Hep3B | [4] |

| SNU475 | Hepatocellular Carcinoma | PTEN-Negative | No significant effect on cell viability or proliferation | Confirms PTEN-dependent mechanism | [4] |

| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Synergistic inhibitory effects with olaparib | Enhanced DNA double-strand breaks | [6] |

Signaling Pathway

This compound's primary molecular target is the tumor suppressor protein PTEN. By inhibiting PTEN's phosphatase activity, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 at the cell membrane leads to the recruitment and activation of downstream effectors, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Activated Akt then phosphorylates a multitude of substrates, leading to the activation of the mTOR pathway and the inhibition of pro-apoptotic proteins, ultimately promoting cell survival, growth, and proliferation.

Caption: PTEN inhibition by this compound activates the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 0 to 5 µM.[1] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blotting for Signaling Pathway Analysis

This protocol describes the detection of key proteins in the PTEN/Akt signaling pathway following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 500 nM) for the specified time (e.g., 72 hours).[4]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-